molecular formula C6H5BrFN B1274370 2-Bromo-5-fluoro-4-methylpyridine CAS No. 885168-20-7

2-Bromo-5-fluoro-4-methylpyridine

Cat. No. B1274370
M. Wt: 190.01 g/mol
InChI Key: CYXOICAPNITIOW-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methylpyridine is a halogenated pyridine derivative, which is a compound of interest in the field of medicinal chemistry and organic synthesis. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar substitution patterns on the pyridine ring have been studied extensively. These compounds serve as valuable intermediates for the synthesis of more complex molecules and have potential applications in drug development and materials science.

Synthesis Analysis

The synthesis of halogenated pyridines often involves halogen dance reactions, lithiation followed by halogenation, or palladium-catalyzed coupling reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using halogen dance reactions, which demonstrates the versatility of halogenated pyridines in organic synthesis . Similarly, the radiosynthesis of 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate through a palladium-catalyzed amination sequence indicates the potential for introducing various functional groups onto the pyridine ring .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which provided detailed information about its molecular geometry . The molecular conformation of such compounds is often stabilized by intramolecular hydrogen bonding, which can influence their reactivity and physical properties.

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, including Suzuki coupling, chemoselective amination, and SNAr (nucleophilic aromatic substitution) reactions. The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, for example, demonstrated the ability to selectively substitute different halogen atoms under different reaction conditions . These reactions are crucial for the diversification of pyridine derivatives and the development of complex molecules with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines, such as solubility, melting point, and reactivity, are influenced by the nature and position of the substituents on the pyridine ring. The presence of multiple halogens can increase the compound's reactivity towards nucleophilic substitution reactions, as seen in the synthesis of pentasubstituted pyridines . The electronic effects of the substituents also affect the acidity of the pyridine nitrogen and the overall stability of the compound.

Scientific Research Applications

Application 1: Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

  • Summary of the Application: “2-Bromo-5-fluoro-4-methylpyridine” is used in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
  • Methods of Application or Experimental Procedures: The synthesis of the potent p38α mitogen-activated protein kinase inhibitors starts from 2-fluoro-4-methylpyridine . The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine .
  • Results or Outcomes: The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yields from the previously reported synthesis starting from 2-bromo-4-methylpyridine .

Application 2: Synthesis of Fluorinated Pyridines

  • Summary of the Application: “2-Bromo-5-fluoro-4-methylpyridine” can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
  • Methods of Application or Experimental Procedures: The synthesis of fluorinated pyridines involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
  • Results or Outcomes: The synthesis of fluorinated pyridines results in the formation of 2-fluoro-3-bromopyridine .

Application 3: Synthesis of Biaryls

  • Summary of the Application: “2-Bromo-5-fluoro-4-methylpyridine” can be used in the synthesis of biaryls . Biaryls are a type of organic compound with two aryl groups connected by a single bond .
  • Methods of Application or Experimental Procedures: The synthesis of biaryls involves a palladium-catalyzed homo-coupling reaction of “2-Bromo-5-fluoro-4-methylpyridine” to give the corresponding biaryl .
  • Results or Outcomes: The synthesis of biaryls results in the formation of the corresponding biaryl .

Application 4: Synthesis of Crown-Ester-Bipyridines and Viologens

  • Summary of the Application: “2-Bromo-5-fluoro-4-methylpyridine” is used as a starting material in the preparation of crown-ester-bipyridines and viologens . These compounds have various applications in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
  • Methods of Application or Experimental Procedures: The synthesis involves sodium or nickel reductive coupling, side chain oxidation, and esterification .
  • Results or Outcomes: The synthesis results in the formation of crown-ester-bipyridines and viologens .

Application 5: Synthesis of 5-Fluoro-2-Phenylpyridine

  • Summary of the Application: “2-Bromo-5-fluoro-4-methylpyridine” can be used in the synthesis of 5-fluoro-2-phenylpyridine . This compound has various applications in organic synthesis .
  • Methods of Application or Experimental Procedures: The synthesis involves a Suzuki coupling reaction with phenylboronic acid .
  • Results or Outcomes: The synthesis results in the formation of 5-fluoro-2-phenylpyridine .

Application 6: Synthesis of 2-(2′,4′-Difluorophenyl)-4-Methylpyridine

  • Summary of the Application: “2-Bromo-5-fluoro-4-methylpyridine” can be used in the synthesis of 2-(2′,4′-difluorophenyl)-4-methylpyridine . This compound has various applications in organic synthesis .
  • Methods of Application or Experimental Procedures: The synthesis involves a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .
  • Results or Outcomes: The synthesis results in the formation of 2-(2′,4′-difluorophenyl)-4-methylpyridine .

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The compound can be used in the synthesis of various chemical products, indicating its potential for future applications in chemical synthesis .

Relevant Papers Several papers have been published on the synthesis and applications of 2-Bromo-5-fluoro-4-methylpyridine . These papers provide valuable insights into the properties and potential uses of this compound.

properties

IUPAC Name

2-bromo-5-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXOICAPNITIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397426
Record name 2-bromo-5-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-4-methylpyridine

CAS RN

885168-20-7
Record name 2-Bromo-5-fluoro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885168-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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